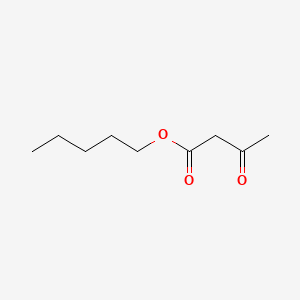

Acetoacetic acid n-amyl ester

Descripción general

Descripción

Acetoacetic acid n-amyl ester, also known as Acetoacetic Acid Pentyl Ester, is an organic compound with the molecular formula C9H16O3. It is a colorless to light yellow liquid with a fruity odor. This compound is primarily used in the synthesis of various chemicals and has applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetoacetic acid n-amyl ester can be synthesized through the esterification of acetoacetic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of acetoacetic acid and pentanol into a reactor, where they react in the presence of an acid catalyst. The product is then purified through distillation to obtain high-purity this compound.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester undergoes acid- or base-catalyzed hydrolysis to regenerate acetoacetic acid and n-amyl alcohol.

Acidic Hydrolysis

Kinetics :

-

Rate increases with temperature (Δ rate ≈ 2x per 10°C rise)

-

Optimal pH: 2–4

Alkaline Hydrolysis (Saponification)

Conditions :

Alkylation at the α-Carbon

The α-hydrogen (adjacent to carbonyl groups) is highly acidic (pKa ≈ 11), enabling enolate formation for nucleophilic alkylation:

| Step | Reaction | Conditions |

|---|---|---|

| 1. Deprotonation | Base: NaH, LDA, or alkoxides | |

| 2. Alkylation | Alkyl halide (R-X), 25–60°C |

Example : Reaction with methyl iodide yields α-methylated product:

Decarboxylation

Heating the alkylated ester under acidic conditions triggers decarboxylation , producing substituted ketones:

Key Data :

Condensation Reactions

The ester participates in Knoevenagel condensations with aldehydes:

Aplicaciones Científicas De Investigación

Industrial Applications

1. Plasticizers in Polymer Chemistry

One of the notable applications of acetoacetic acid n-amyl ester is as a plasticizer in polymer formulations. Research indicates that esters derived from acetoacetic acid can enhance the flexibility and durability of polymers, particularly nitrocellulose and vinyl resins. These esters are reported to be superior to traditional plasticizers like dibutyl phthalate due to their lower volatility and reduced migration properties .

| Plasticizer Type | Volatility | Migration | Application |

|---|---|---|---|

| Acetoacetic Acid Ester | Low | Low | Nitrocellulose Films |

| Dibutyl Phthalate | High | High | General Plastics |

2. Coatings and Paints

This compound is utilized in the formulation of coatings and paints. Its ability to dissolve various resins makes it an effective solvent in paint formulations, contributing to improved application properties such as flow and drying time . The ester’s compatibility with other solvents enhances the overall performance of coating systems.

3. Synthesis of Fine Chemicals

The compound serves as an intermediate in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization, making it a valuable building block in organic synthesis .

Case Studies

Case Study 1: Use in Nitrocellulose Formulations

A study demonstrated that incorporating this compound into nitrocellulose formulations resulted in films with enhanced mechanical properties. The tensile strength and elongation at break were significantly improved compared to control samples using traditional plasticizers .

Case Study 2: Coating Applications

Another investigation focused on the use of this compound in automotive coatings. The study found that coatings formulated with this ester exhibited better adhesion and flexibility under varying environmental conditions compared to those without it .

Mecanismo De Acción

The mechanism of action of Acetoacetic acid n-amyl ester involves its ability to undergo various chemical transformations. It acts as a nucleophile in substitution reactions and can be oxidized or reduced under appropriate conditions. The molecular targets and pathways involved depend on the specific reactions it undergoes, which can lead to the formation of different products with distinct properties.

Comparación Con Compuestos Similares

Acetoacetic acid n-amyl ester can be compared with other similar compounds, such as:

Methyl Acetoacetate: Similar in structure but with a methyl group instead of a pentyl group.

Ethyl Acetoacetate: Contains an ethyl group instead of a pentyl group.

Butyl Acetoacetate: Contains a butyl group instead of a pentyl group.

Uniqueness: this compound’s uniqueness lies in its specific ester group, which imparts distinct physical and chemical properties compared to its analogs. Its longer carbon chain (pentyl group) affects its solubility, boiling point, and reactivity, making it suitable for specific applications where other esters might not be as effective.

Actividad Biológica

Acetoacetic acid n-amyl ester, also known as n-amyl acetoacetate, is an organic compound that belongs to the class of esters. This compound has garnered interest due to its potential biological activities, which include effects on cellular mechanisms and interactions with various biological systems. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

- Chemical Formula : C_8H_14O_3

- Molecular Weight : 158.19 g/mol

- CAS Number : 123-92-2

1. Pharmacological Effects

This compound has been studied for its pharmacological effects, particularly in relation to its interaction with the central nervous system (CNS). Research indicates that similar compounds, such as amyl acetate, can stimulate acetylcholine release in nerve endings and act as competitive inhibitors at acetylcholine receptors . This suggests that this compound may exhibit similar cholinergic activity, potentially influencing neurotransmission.

2. Toxicity Studies

Toxicological assessments have revealed varying degrees of toxicity associated with related esters. For instance:

- Inhalation studies with amyl acetate indicated a no-observed-adverse-effect level (NOAEL) greater than 1200 ppm in rats .

- Isoamyl acetate was found to be non-mutagenic in multiple assays, including the Ames test and Drosophila melanogaster sex-linked recessive lethal assay .

These findings suggest that while this compound may have some toxic effects at high concentrations, its safety profile may be favorable compared to other compounds in the same category.

Case Study 1: Cholinergic Activity

A study investigated the effect of various esters on cholinergic nerve structures. This compound demonstrated the ability to induce contractions in isolated guinea pig ileum by releasing acetylcholine from nerve endings, similar to findings with amyl acetate . This supports the hypothesis that this compound may possess significant cholinergic activity.

Data Tables

Propiedades

IUPAC Name |

pentyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-4-5-6-12-9(11)7-8(2)10/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZAUPYMMSSVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216447 | |

| Record name | Acetoacetic acid, n-amyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6624-84-6 | |

| Record name | Acetoacetic acid, n-amyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6624-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6624-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetoacetic acid, n-amyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amyl Acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.